![molecular formula C19H16N4O4 B2681821 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1251574-66-9](/img/structure/B2681821.png)

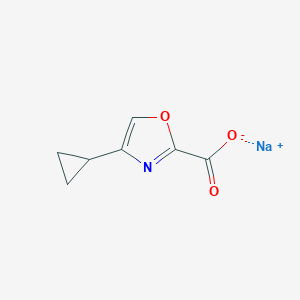

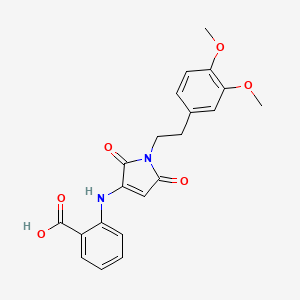

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

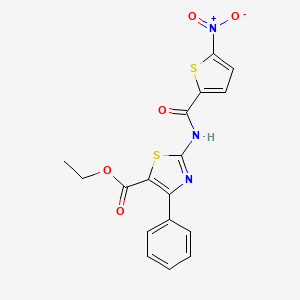

The compound “(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” is a complex organic molecule. It has been mentioned in the context of Pd-catalyzed asymmetric intramolecular aryl C−O bond formation . The compound is also related to the synthesis of Doxazosin .

Synthesis Analysis

The synthesis of related compounds has been discussed in several papers. For instance, a desymmetrization strategy of Pd-catalyzed intramolecular asymmetric aryl C−O coupling of 2-(2-halophenoxy)-propane-1,3-diols was developed . Another approach involved the use of 2,3-dihydroxybenzoic acid as an initial material .Molecular Structure Analysis

The molecular structure of this compound is complex and involves multiple functional groups. The structure includes a 2,3-Dihydrobenzo[b][1,4]dioxin-2-yl group, a 3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl group, and a methanone group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include Pd-catalyzed asymmetric intramolecular aryl C−O bond formation , alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification .科学研究应用

Synthesis of Doxazosin

The compound is used in the synthesis of Doxazosin . Doxazosin is a medication used to treat symptoms of an enlarged prostate and high blood pressure. The synthesis process involves several steps, and researchers are always looking for more efficient methods .

2. Asymmetric Intramolecular Aryl C–O Bond Formation The compound is used in Pd-Catalyzed Asymmetric Intramolecular Aryl C–O Bond Formation . This process is part of a desymmetrization strategy that provides an efficient and highly enantioselective method for the synthesis of 2-hydroxymethyl-1,4-benzodioxanes .

α2-Adrenoceptor subtype C (alpha-2C) Antagonists

The compound is used as an α2-Adrenoceptor subtype C (alpha-2C) antagonist . These antagonists are used in the treatment and/or prophylaxis of sleep-related breathing disorders, including obstructive and central sleep apneas and snoring .

Blue-Emissive Phenanthroimidazole-Functionalized Target Molecules

The compound is used in the construction of blue-emissive phenanthroimidazole-functionalized target molecules . These molecules have applications in the field of optoelectronics, including organic light-emitting diodes (OLEDs) .

未来方向

作用机制

Target of Action

The primary target of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is the α2-Adrenoceptor subtype C (alpha-2C) . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .

Mode of Action

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone acts as an antagonist to the alpha-2C adrenoceptor . By blocking this receptor, it prevents the normal feedback inhibition of neurotransmitter release, leading to an increase in the release of these neurotransmitters .

Biochemical Pathways

The antagonistic action of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone on the alpha-2C adrenoceptor affects the adrenergic signaling pathway . This can lead to increased levels of cyclic AMP, enhanced activation of protein kinase A, and ultimately increased neurotransmitter release .

Result of Action

The result of the action of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is an increase in the release of neurotransmitters. This can lead to enhanced neuronal activity and could potentially be used for the treatment and/or prophylaxis of sleep-related breathing disorders, preferably obstructive and central sleep apneas and snoring .

属性

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-3-yl-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O4/c24-19(16-11-25-14-6-1-2-7-15(14)26-16)23-9-12(10-23)18-21-17(22-27-18)13-5-3-4-8-20-13/h1-8,12,16H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMYWZYTNVSGIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2COC3=CC=CC=C3O2)C4=NC(=NO4)C5=CC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2681746.png)

![[5-(2,3-Dichlorophenyl)-2-furyl]methanol](/img/structure/B2681750.png)

![3-Methyl-5-[(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)sulfonyl]-1,3-benzoxazol-2-one](/img/structure/B2681751.png)

![5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2H-triazole-4-carboxylic acid](/img/structure/B2681753.png)

![1,3-dimethyl-N-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2681759.png)